2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenoxy group, and an oxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE include:
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
Phenyl oxazole compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3/c1-18-5-4-7-20(15-18)32-17-24(31)29-11-13-30(14-12-29)25-22(16-27)28-23(33-25)10-9-19-6-2-3-8-21(19)26/h2-10,15H,11-14,17H2,1H3/b10-9+ |
InChI Key |
KWMVVGDMIHUSKX-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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